Diaceton-alpha-D-mannofuranose synthesis and characterization
Diaceton-alpha-D-mannofuranose synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis and characterization of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, commonly known as diacetone mannose. This protected carbohydrate is a cornerstone intermediate in modern medicinal chemistry and glycobiology, valued for its role as a versatile building block in the synthesis of complex, biologically active molecules.[1][2] Its structure, with a single free hydroxyl group at the anomeric position, provides a strategic starting point for targeted chemical modifications.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides self-validating procedural checkpoints, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
The Strategic Importance in Chemical Synthesis
Diaceton-alpha-D-mannofuranose is a derivative of D-mannose where two pairs of hydroxyl groups (at C2-C3 and C5-C6) are protected by isopropylidene ketals. This protection strategy achieves two critical goals:
-
Enhanced Solubility: It renders the polar carbohydrate soluble in common organic solvents, facilitating a broader range of chemical reactions.[3]
-
Selective Reactivity: It masks four of the five hydroxyl groups, leaving only the anomeric C1-hydroxyl available for selective derivatization. This directed reactivity is fundamental to the controlled, stepwise synthesis of complex glycoconjugates, modified nucleosides, and natural products.[3][4]
Its applications are extensive, serving as a key precursor in the synthesis of compounds with potential therapeutic value against a wide array of diseases, including viral infections (HIV), cancer, diabetes, and neurodegenerative conditions like Alzheimer's disease.[1][2]
Synthesis: Mechanism and Field-Proven Protocol
The synthesis of diaceton-alpha-D-mannofuranose is a classic example of acid-catalyzed acetalation. The process hinges on the reaction of D-mannose with an excess of acetone in the presence of an acid catalyst, which can be a protic acid like H₂SO₄ or a Lewis acid such as FeCl₃.[5][6]
Causality of the Mechanism: The reaction proceeds via the protonation of acetone's carbonyl oxygen by the acid catalyst, making the carbonyl carbon highly electrophilic. The hydroxyl groups of D-mannose then act as nucleophiles, attacking this activated carbon. The reaction preferentially forms the thermodynamically stable five-membered furanose ring structure, with the subsequent formation of two five-membered dioxolane rings protecting the hydroxyls. Notably, the acetonation of D-mannose proceeds more rapidly than that of D-glucose and specifically yields the 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose isomer.[5][7]
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for diaceton-alpha-D-mannofuranose.
Detailed Step-by-Step Protocol
This protocol is a synthesized microscale procedure adapted from established literature, prioritizing efficiency and safety.[5][8]
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add D-(+)-mannose (5.0 g, 27.8 mmol).
-
Add anhydrous acetone (100 mL, 1.36 mol) to the flask.
-
With vigorous stirring, add anhydrous ferric chloride (FeCl₃, 250 mg, 1.54 mmol) as the catalyst. Expert Insight: Ferric chloride is an effective and less hazardous Lewis acid catalyst compared to strong protic acids like sulfuric acid.[5]
-
-
Reaction Execution:
-
Equip the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂).
-
Stir the suspension at room temperature. The reaction progress can be monitored by observing the dissolution of the sparingly soluble D-mannose as it converts to the highly soluble product.[5] The reaction is typically complete within 4-8 hours.
-
Self-Validation Checkpoint: The reaction mixture should transform from a milky suspension to a clear, slightly yellow or brown solution, indicating the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the catalyst by adding a few drops of pyridine or a small amount of solid sodium bicarbonate and stirring for 10 minutes.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) or benzene (50 mL).[5][8]
-
Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude syrup or solid.
-
Purify the product by recrystallization. Dissolve the crude residue in a minimal amount of hot petroleum ether or a hexane/ethyl acetate mixture and allow it to cool slowly to induce crystallization.[8][9]
-
Collect the white crystals by vacuum filtration, wash with cold petroleum ether, and dry in a vacuum oven. The expected yield is typically in the range of 75-85%.
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized product.
Physicochemical Properties
| Property | Expected Value | Source(s) |
| Appearance | White to off-white crystalline powder | [3][10][11] |
| Melting Point | 121 - 126 °C | [5][8][10] |
| Molecular Formula | C₁₂H₂₀O₆ | [10] |
| Molecular Weight | 260.29 g/mol | [11] |
| Solubility | Soluble in acetone, methanol, water | [10] |
| Specific Rotation | [α]D: +21° to +24° (c=1, acetone) | [10] |
Spectroscopic Data Analysis
¹H NMR Spectroscopy (Proton NMR): This is a primary tool for structural confirmation. The spectrum provides a unique fingerprint of the molecule's hydrogen atoms.
-
Causality of Signals: The chemical shift (δ) of each proton is determined by its local electronic environment. The anomeric proton (H-1) is adjacent to two oxygen atoms, making it highly deshielded and shifting it downfield. The four methyl groups are chemically non-equivalent due to the rigid, fused-ring structure, resulting in four distinct singlet signals.
-
Expected ¹H NMR Data (CDCl₃, 200-500 MHz):
-
δ 5.36 ppm (1H, s): Anomeric proton (H-1).
-
δ 4.79 ppm (1H, dd, J = 3.6, 5.9 Hz): H-3.
-
δ 4.59 ppm (1H, d, J = 5.9 Hz): H-2.
-
δ 4.39 ppm (1H, ddd): H-5.
-
δ 4.05-4.16 ppm (3H, m): H-4, H-6a, H-6b.
-
δ ~3.40 ppm (1H, br s): Hydroxyl proton (OH at C-1). This peak may be broad and its position can vary; it will exchange with D₂O.
-
δ 1.45, 1.44, 1.36, 1.31 ppm (each 3H, s): Four distinct methyl groups of the two isopropylidene protectors. (Note: Exact chemical shifts and coupling constants are based on reported data and may vary slightly depending on the solvent and spectrometer frequency).[5]
-
¹³C NMR Spectroscopy (Carbon NMR): This technique confirms the carbon skeleton of the molecule.
-
Expected ¹³C NMR Signals (indicative):
-
δ ~112, 109 ppm: Quaternary carbons of the isopropylidene groups (O-C-O).
-
δ ~104 ppm: Anomeric carbon (C-1).
-
δ ~85-70 ppm: Carbons of the furanose ring (C-2, C-3, C-4, C-5).
-
δ ~67 ppm: Methylene carbon (C-6).
-
δ ~26, 25, 24 ppm: Four methyl carbons of the isopropylidene groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
-
Self-Validation Checkpoints:
-
Presence of a broad absorption band around 3500-3450 cm⁻¹: Confirms the presence of the free O-H group.[5]
-
Absence of a strong, broad O-H stretch from ~3200-3600 cm⁻¹ characteristic of the starting polyol (D-mannose).
-
Presence of strong C-H stretching absorptions around 3000-2900 cm⁻¹. [5]
-
Presence of a strong C-O stretching absorption around 1075 cm⁻¹. [5]
-
Conclusion
The synthesis and characterization of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose represent a foundational technique in carbohydrate chemistry. The protocol detailed herein is robust, reproducible, and grounded in well-understood mechanistic principles. By employing a systematic approach to synthesis and a multi-faceted strategy for characterization—combining physical property measurements with spectroscopic analysis—researchers can confidently produce and validate this critical chemical intermediate. Its availability in a pure, well-characterized form is the first and most crucial step in the journey toward discovering and developing novel carbohydrate-based therapeutics and complex molecular architectures.
References
- Understanding the Applications of Alpha-D-Mannofuranose Diacetonide in Drug Discovery. Google Cloud.
- Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose ("Diacetone Mannose").
- Charonnat, J. A., & Steinberg, C. S. Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose ("Diacetone Mannose").
- Convenient Synthesis of Dipropargyl Ether Deriv
- Diaceton-alpha-D-mannofuranose. Echemi.
- 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose. BOC Sciences.
- Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com.
- CAS 14131-84-1: Diaceton-alpha-D-mannofuranose. CymitQuimica.
- Sacui, I. A., et al. (2010). 2,3;5,6-Di-O-isopropylidene-1-O-(2-phenylacetyl)-α-d-mannofuranose. Acta Crystallographica Section E: Structure Reports Online.
- Diaceton-alpha-D-mannofuranose 14131-84-1 wiki. Guidechem.
- 1,2:5,6-Di-O-isopropylidene-D-hexofuranoses and their 3-keto deriv
- Diaceton-alpha-D-mannofuranose Specific
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose|14131-84-1--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. CAS 14131-84-1: Diaceton-alpha-D-mannofuranose [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. 5.imimg.com [5.imimg.com]
